2-(4-butanoyl-2,3-dichlorophenoxy)acetic acid
Overview
Description
2-(4-butanoyl-2,3-dichlorophenoxy)acetic acid is a chemical compound with the molecular formula C12H12Cl2O4. It is known for its unique structure, which includes a phenoxy group substituted with dichloro and oxobutyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), can cause uncontrolled growth in meristematic tissues .
Mode of Action
The compound’s mode of action is likely similar to that of 2,4-D, which inhibits DNA and protein synthesis, thereby preventing normal plant growth and development
Biochemical Pathways
It is known that similar compounds can interfere with normal plant growth pathways, leading to uncontrolled growth and development .
Pharmacokinetics
The molecular weight of the compound is 321196 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that similar compounds can cause uncontrolled growth in plants, potentially leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-butanoyl-2,3-dichlorophenoxy)acetic acid. For instance, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)- typically involves the reaction of 2,3-dichlorophenol with butyryl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and reduce production costs. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-butanoyl-2,3-dichlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-butanoyl-2,3-dichlorophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-butyryl-2,3-dichlorophenoxy)acetate: Similar structure but with an ethyl ester group.
2-(2,3-Dichloro-4-(1-oxobutyl)phenoxy)acetic acid: Similar structure with slight variations in the functional groups.
Uniqueness
2-(4-butanoyl-2,3-dichlorophenoxy)acetic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-butanoyl-2,3-dichlorophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O4/c1-2-3-8(15)7-4-5-9(12(14)11(7)13)18-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAYODYTZPXLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153344 | |
Record name | Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-67-0 | |
Record name | 2-[2,3-Dichloro-4-(1-oxobutyl)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dichloro-4-(1-oxobutyl)phenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, [2,3-dichloro-4-(1-oxobutyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2,3-DICHLORO-4-(1-OXOBUTYL)PHENOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVU96PZ4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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